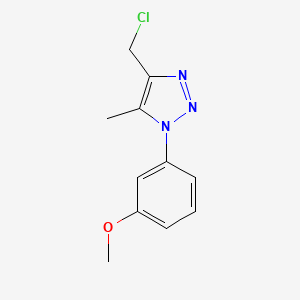
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole, also known as CMMPT, is a synthetic heterocyclic compound with a wide range of applications in scientific research. Its synthesis method is relatively simple and cost-effective, and its biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
Organic Synthesis Building Blocks
The triazole compound serves as a versatile building block in organic synthesis. Its chloromethyl and methoxyphenyl groups make it a candidate for various chemical reactions, enabling the synthesis of complex molecules. For instance, it can undergo nucleophilic substitution reactions where the chloromethyl group is replaced by another nucleophile, leading to a wide range of derivatives with potential pharmacological activities .
Suzuki-Miyaura Coupling
In the realm of cross-coupling reactions, the triazole derivative could be used in Suzuki-Miyaura coupling, a powerful tool for forming carbon-carbon bonds. This application is particularly valuable in the pharmaceutical industry for constructing carbon frameworks present in many drug molecules .
Catalyst in Chemical Reactions
The structural motif of the triazole ring, combined with the chloromethyl group, may act as a catalyst or a ligand in various chemical reactions. This includes catalytic cycles where the triazole moiety can bind to transition metals, facilitating transformations such as hydrogenation or oxidation processes .
Development of New Materials
Due to its unique chemical structure, this triazole compound could be used in the development of new materials, such as polymers or coatings, where it imparts specific properties like thermal stability or chemical resistance .
Biological Activity
Compounds containing the triazole ring are known for their biological activities. Thus, this particular compound may be explored for its potential biological applications, such as antimicrobial, antifungal, or anticancer properties, by incorporating it into larger bioactive molecules .
Analytical Chemistry
In analytical chemistry, the compound could be used as a derivatization agent for the analysis of various substances. Its reactive chloromethyl group can attach to target molecules, making them more detectable in instruments like mass spectrometers or HPLC systems .
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-8-11(7-12)13-14-15(8)9-4-3-5-10(6-9)16-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITKEKCCQOEKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



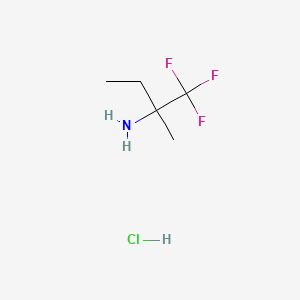
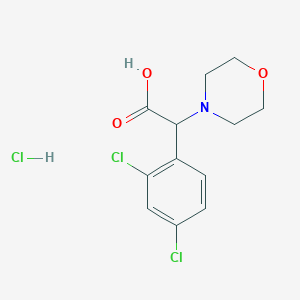
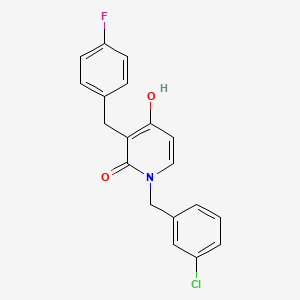


![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)
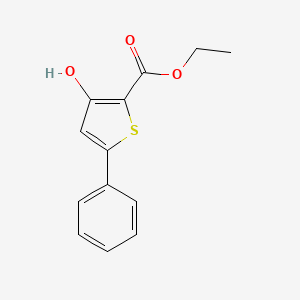
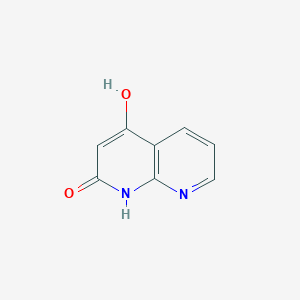



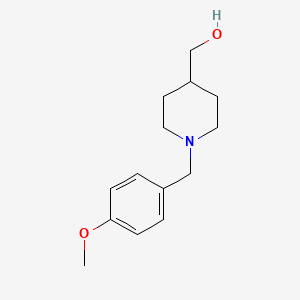

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)